Thozalinone-d5
CAS No.:
Cat. No.: VC16652045
Molecular Formula: C11H12N2O2
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 209.26 g/mol |
| IUPAC Name | 2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one |
| Standard InChI | InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D |
| Standard InChI Key | JJSHYECKYLDYAR-DKFMXDSJSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H] |
| Canonical SMILES | CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Thozalinone-d5 (C₁₁H₇D₅N₂O₂) is a deuterated derivative of thozalinone, a heterocyclic compound belonging to the oxazolinone class. The parent compound, thozalinone (C₁₁H₁₂N₂O₂), features a 2-dimethylamino-5-phenyl-4-oxazolinone structure . Deuterium substitution occurs at specific hydrogen sites, most likely within the dimethylamino group (-N(CH₃)₂) or the phenyl ring, to enhance stability and traceability in experimental settings .
Molecular Properties
The isotopic substitution in thozalinone-d5 increases its molecular mass from 204.23 g/mol (thozalinone) to approximately 209.28 g/mol. This mass shift is critical for distinguishing the deuterated compound from its protiated form in mass spectrometry . Key spectral data include:
| Property | Thozalinone | Thozalinone-d5 |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₇D₅N₂O₂ |
| Exact Mass (Da) | 204.0899 | 209.1254 |
| NMR (δ, ppm) | 2.98 (s, 6H, N(CH₃)₂) | 2.98 (s, 3H, N(CD₃)₂) |
| Solubility | Organic solvents | Similar, with slight lipophilicity increase |
Deuterium’s incorporation alters vibrational frequencies in infrared (IR) spectroscopy, particularly in C-D stretching regions (~2100–2200 cm⁻¹), providing a diagnostic tool for structural verification .
Synthesis and Deuterium Labeling Strategies
The synthesis of thozalinone-d5 parallels that of thozalinone, with modifications to introduce deuterium at targeted positions. The parent compound’s synthesis involves:
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Base-mediated condensation: Ethyl mandelate reacts with dimethylcyanamide in the presence of sodium hydride, forming an intermediate oxazolinone ring .
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Cyclization: Intramolecular nucleophilic attack completes the heterocyclic structure .
For thozalinone-d5, deuterated reagents replace standard precursors:
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Deuterated dimethylcyanamide ((CD₃)₂NCN) introduces deuterium into the dimethylamino group.
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Deuterated solvents (e.g., D₂O) or sodium deuteroxide (NaOD) may enhance isotopic enrichment during synthesis .
Challenges in Deuterium Incorporation
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Isotopic Purity: Achieving >98% deuterium enrichment requires rigorous control of reaction conditions to minimize proton exchange .
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Stereochemical Effects: Deuterium’s slightly larger atomic radius may influence crystal packing or solubility, though no significant pharmacological differences are anticipated .
Analytical Applications
Thozalinone-d5’s primary utility lies in its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chromatographic behavior to thozalinone ensures accurate quantification in biological matrices, while the mass difference (Δm/z = 5) enables unambiguous detection .
Case Study: Pharmacokinetic Profiling
In a hypothetical plasma analysis:
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Column: C18 reversed-phase
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Mobile Phase: Acetonitrile/0.1% formic acid
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Detection: MRM transition m/z 205 → 121 (thozalinone) and m/z 210 → 126 (thozalinone-d5)
This method minimizes matrix effects and ion suppression, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL.
| Parameter | Thozalinone | Thozalinone-d5 (Predicted) |
|---|---|---|
| Tₘₐₓ (oral) | 1–2 hours | 1.5–3 hours |
| Half-life | 4–6 hours | 5–8 hours |
| Protein Binding | 85% | Similar |
These projections suggest thozalinone-d5 could serve as a longer-acting tracer in disposition studies .
Future Directions
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Metabolic Pathway Elucidation: Use of thozalinone-d5 in radiolabeled (³H/¹⁴C) form could map hepatic and extrahepatic metabolism.
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Stability Studies: Accelerated degradation testing under varied pH/temperature conditions.
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Receptor Binding Assays: Comparative studies at dopamine D1/D2 receptors to quantify deuterium’s electronic effects.
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